(2S)-1-(2,6-difluorophenoxy)propan-2-amine
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Overview
Description
(2S)-1-(2,6-difluorophenoxy)propan-2-amine is a chiral amine compound characterized by the presence of a difluorophenoxy group attached to a propan-2-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2,6-difluorophenoxy)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorophenol and (S)-2-amino-1-propanol.
Formation of Intermediate: The 2,6-difluorophenol is reacted with an appropriate alkylating agent to form an intermediate compound.
Amine Introduction: The intermediate is then subjected to amination reactions to introduce the amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(2,6-difluorophenoxy)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in biochemistry and pharmacology.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in industrial chemical processes.
Mechanism of Action
The mechanism of action of (2S)-1-(2,6-difluorophenoxy)propan-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and interactions would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(2,6-dichlorophenoxy)propan-2-amine: Similar structure with chlorine atoms instead of fluorine.
(2S)-1-(2,6-dibromophenoxy)propan-2-amine: Similar structure with bromine atoms instead of fluorine.
(2S)-1-(2,6-dimethylphenoxy)propan-2-amine: Similar structure with methyl groups instead of fluorine.
Uniqueness
The presence of difluorophenoxy group in (2S)-1-(2,6-difluorophenoxy)propan-2-amine imparts unique chemical and biological properties compared to its analogs. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H11F2NO |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
(2S)-1-(2,6-difluorophenoxy)propan-2-amine |
InChI |
InChI=1S/C9H11F2NO/c1-6(12)5-13-9-7(10)3-2-4-8(9)11/h2-4,6H,5,12H2,1H3/t6-/m0/s1 |
InChI Key |
CDTUZXVPFSJLHB-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](COC1=C(C=CC=C1F)F)N |
Canonical SMILES |
CC(COC1=C(C=CC=C1F)F)N |
Origin of Product |
United States |
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